

# In-Depth Technical Guide: HFPO-DA (CAS 13252-13-6)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Perfluoro(2-methyl-3-oxahexanoic) acid*

Cat. No.: B10856027

[Get Quote](#)

## Chemical Identity

IUPAC Name: 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid

CAS Number: 13252-13-6

Synonyms:

- Hexafluoropropylene oxide dimer acid (HFPO-DA)
- GenX
- Perfluoro-2-propoxypropanoic acid
- FRD-903
- C3 dimer acid
- UNDECAFLUORO-2-METHYL-3-OXAHEXANOIC ACID
- 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionic acid

## Physicochemical Properties

| Property          | Value                      | Reference |
|-------------------|----------------------------|-----------|
| Molecular Formula | C6HF11O3                   |           |
| Molecular Weight  | 330.05 g/mol               |           |
| Physical State    | Liquid at room temperature |           |
| Water Solubility  | >751 g/L at 20 °C          |           |

## Toxicological Data

### Acute and Chronic Toxicity

Studies in animal models have identified the liver as a primary target organ for HFPO-DA toxicity. Both acute and chronic exposure have been shown to induce various effects, including hepatotoxicity.

| Species             | Exposure Route | Duration | Dose                 | Observed Effects                                                                  | Reference |
|---------------------|----------------|----------|----------------------|-----------------------------------------------------------------------------------|-----------|
| Male Rats           | Oral           | 2 years  | 50 mg/kg/day         | Liver injury, benign tumors of the liver, pancreas, and testes                    |           |
| Female Rats         | Oral           | 2 years  | 500 mg/kg/day        | Liver lesions, benign tumors of the liver                                         |           |
| Male C57BL/6 Mice   | Oral Gavage    | 28 days  | 10 and 100 mg/kg/day | Increased relative liver weight                                                   |           |
| Female C57BL/6 Mice | Oral Gavage    | 28 days  | 10 and 100 mg/kg/day | Increased relative liver weight                                                   |           |
| Male C57BL/6 Mice   | Oral Gavage    | 28 days  | 100 mg/kg/day        | Increased peroxisome proliferation                                                |           |
| Female C57BL/6 Mice | Oral Gavage    | 28 days  | 100 mg/kg/day        | Increased peroxisome proliferation, suppressed T cell-dependent antibody response |           |

---

|                     |                                                    |                                 |                 |                         |
|---------------------|----------------------------------------------------|---------------------------------|-----------------|-------------------------|
| Sprague-Dawley Rats | Oral Gavage<br>(Gestation Day 8 - Postnatal Day 2) | Gestational and early postnatal | $\geq 30$ mg/kg | Reduced pup body weight |
|---------------------|----------------------------------------------------|---------------------------------|-----------------|-------------------------|

---

## Toxicokinetics

HFPO-DA is rapidly absorbed and eliminated, primarily through urine, in rodents. It is not reported to be metabolized.

---

| Species     | Elimination Half-life (Beta Phase) | Reference |
|-------------|------------------------------------|-----------|
| Male Rats   | 72.2 hours                         |           |
| Female Rats | 67.4 hours                         |           |
| Male Mice   | 36.9 hours                         |           |
| Female Mice | 24.2 hours                         |           |
| Rats        | ~5 hours                           |           |
| Mice        | ~20 hours                          |           |

---

## Mechanism of Action: PPAR $\alpha$ Activation

A primary mode of action for HFPO-DA-induced hepatotoxicity in rodents is the activation of the peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ), a nuclear receptor that regulates lipid metabolism.

## Signaling Pathway

Activation of PPAR $\alpha$  by HFPO-DA leads to a cascade of downstream events, including the upregulation of genes involved in fatty acid oxidation and peroxisome proliferation. This can result in hepatocellular hypertrophy, and at higher doses, may contribute to the development of liver tumors in rodents.



[Click to download full resolution via product page](#)

Caption: HFPO-DA activation of the PPAR $\alpha$  signaling pathway in hepatocytes.

## Experimental Protocols

### In Vivo Rodent Toxicity Studies

Objective: To assess the systemic toxicity of HFPO-DA following oral administration.

Methodology Summary:

- Animal Models: Sprague-Dawley rats and C57BL/6 mice are commonly used.
- Dosing: HFPO-DA is typically administered daily via oral gavage. Doses have ranged from 0.1 to 500 mg/kg/day depending on the study design and animal model.
- Duration: Studies have been conducted for various durations, including 28-day subchronic studies and 2-year chronic toxicity and carcinogenicity studies.
- Endpoints: Key endpoints include monitoring of clinical signs, body weight, and food consumption. At the termination of the study, blood is collected for clinical pathology, and organs, particularly the liver, are weighed and subjected to histopathological evaluation.

## Gene Expression Analysis (RNA Sequencing)

Objective: To identify changes in gene expression in the liver following exposure to HFPO-DA.

Methodology Summary:

- Sample Collection: Liver tissue is collected from control and HFPO-DA-treated animals.
- RNA Extraction: Total RNA is extracted from the liver tissue using standard commercially available kits.
- Library Preparation and Sequencing: RNA sequencing libraries are prepared and sequenced using next-generation sequencing platforms.
- Data Analysis: The resulting sequence data is analyzed to identify differentially expressed genes between the control and treated groups. Gene set enrichment analysis is then performed to identify perturbed biological pathways, such as peroxisome and fatty acid metabolism signaling.

## In Vitro Apoptosis Assays

Objective: To investigate the potential of HFPO-DA to induce apoptosis in human liver cells.

Methodology Summary:

- Cell Line: Human hepatoma (HepG2) cells are a common in vitro model.
- Treatment: Cells are treated with varying concentrations of HFPO-DA for a specified period (e.g., 12 hours).
- Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay to determine the cytotoxic effects of HFPO-DA.
- Apoptosis Detection: Apoptosis can be quantified using techniques like flow cytometry with Annexin V/Propidium Iodide staining.
- Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes to assess oxidative stress.
- Gene Expression Analysis: The expression of apoptosis-related genes (e.g., Bax, Bcl-2, Caspases) is analyzed by quantitative real-time PCR or western blotting.

## Summary and Conclusion

HFPO-DA (CAS 13252-13-6) is a perfluoroalkyl substance that has been shown to induce hepatotoxicity in rodent models. The primary mechanism of action for this toxicity is the activation of the PPAR $\alpha$  signaling pathway, leading to increased peroxisome proliferation and altered lipid metabolism. This technical guide provides a summary of the available data on the chemical identity, toxicological properties, and mechanism of action of HFPO-DA. The provided experimental methodologies offer a foundation for researchers and drug development professionals investigating the effects of this compound. Further research is warranted to fully elucidate the potential health risks of HFPO-DA in humans.

- To cite this document: BenchChem. [In-Depth Technical Guide: HFPO-DA (CAS 13252-13-6)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10856027#iupac-name-and-synonyms-for-cas-13252-13-6\]](https://www.benchchem.com/product/b10856027#iupac-name-and-synonyms-for-cas-13252-13-6)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)